4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide
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Overview
Description
4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a diethylamino group, and a phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method is the condensation of 2-phenylpyrimidine-5-carboxylic acid with N,N-diethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with dimethylamine to introduce the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or diethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The dimethylamino and diethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
N,N-Dimethyl-4-aminopyridine: Known for its use in esterification and acylation reactions.
4-(Dimethylamino)benzoic acid: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
4-(Dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide stands out due to its combination of functional groups and the pyrimidine ring structure
Properties
CAS No. |
823792-45-6 |
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Molecular Formula |
C17H22N4O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N,N-diethyl-2-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-5-21(6-2)17(22)14-12-18-15(19-16(14)20(3)4)13-10-8-7-9-11-13/h7-12H,5-6H2,1-4H3 |
InChI Key |
ZHUGZRORCRRZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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